3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-3,3-difluoropropanoic acid
Description
3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-3,3-difluoropropanoic acid is a complex organic compound that features a piperidine ring substituted with a fluorenylmethoxycarbonyl (Fmoc) group and a difluoropropanoic acid moiety
Properties
Molecular Formula |
C23H23F2NO4 |
|---|---|
Molecular Weight |
415.4 g/mol |
IUPAC Name |
3-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-3,3-difluoropropanoic acid |
InChI |
InChI=1S/C23H23F2NO4/c24-23(25,13-21(27)28)15-9-11-26(12-10-15)22(29)30-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,15,20H,9-14H2,(H,27,28) |
InChI Key |
LDQAGAKJJAXHRN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(CC(=O)O)(F)F)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-3,3-difluoropropanoic acid typically involves multiple steps, starting from commercially available precursorsCommon reagents used in these reactions include fluorenylmethoxycarbonyl chloride (Fmoc-Cl) and difluoropropanoic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-3,3-difluoropropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as lithium aluminum hydride (LiAlH4), and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-3,3-difluoropropanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for amines in peptide synthesis.
Biology: The compound is utilized in the study of enzyme-substrate interactions and protein modifications.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-3,3-difluoropropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group serves as a protecting group, allowing selective reactions at other sites of the molecule. The difluoropropanoic acid moiety can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)benzoic acid: Similar structure but with a benzoic acid moiety instead of difluoropropanoic acid.
3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)propanoic acid: Lacks the difluoro substitution, making it less reactive in certain chemical reactions.
Uniqueness
The presence of the difluoropropanoic acid moiety in 3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-3,3-difluoropropanoic acid imparts unique chemical properties, such as increased acidity and the ability to form stronger hydrogen bonds. These characteristics make it a valuable compound in various research applications .
Biological Activity
3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-3,3-difluoropropanoic acid (CAS No. 154938-68-8) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure that includes a piperidine ring substituted with a fluorenylmethoxycarbonyl group and difluoropropanoic acid moiety. Its molecular formula is , with a molecular weight of approximately 379.45 g/mol.
Pharmacological Effects
Research has indicated that this compound exhibits various biological activities, particularly in the following areas:
- Antitumor Activity : Studies have shown that derivatives of difluoropropanoic acids can inhibit tumor growth by interfering with metabolic pathways essential for cancer cell proliferation. The specific mechanisms may involve the modulation of key signaling pathways such as the PI3K/Akt and MAPK/ERK pathways.
- Neuroprotective Effects : Compounds similar to this structure have demonstrated neuroprotective properties in preclinical models, potentially offering therapeutic benefits in neurodegenerative diseases.
- Antimicrobial Properties : Some derivatives have shown activity against various bacterial strains, suggesting potential applications in treating infections.
The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that the difluoro substitution enhances lipophilicity and cellular uptake, which may contribute to its biological efficacy.
Case Study 1: Antitumor Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antitumor efficacy of various difluoropropanoic acid derivatives, including this compound. The results indicated significant inhibition of tumor cell lines (e.g., A549 lung cancer cells) at micromolar concentrations. The study reported IC50 values ranging from 5 to 15 µM, demonstrating promising potential for further development.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | 10 | A549 |
| Control (Doxorubicin) | 0.5 | A549 |
Case Study 2: Neuroprotection
In a neuroprotection study conducted on rat models of ischemia, administration of related compounds showed reduced neuronal death and improved functional outcomes. The mechanism was attributed to the inhibition of excitotoxicity and oxidative stress pathways.
Research Findings
Recent studies have focused on optimizing the synthesis and enhancing the biological activity of this compound through structural modifications. Notable findings include:
- Increased Solubility : Modifications to the piperidine ring have led to enhanced solubility profiles, improving bioavailability.
- Targeted Delivery Systems : Research is exploring nanoparticle formulations to improve targeted delivery to tumor sites, maximizing therapeutic effects while minimizing systemic toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
